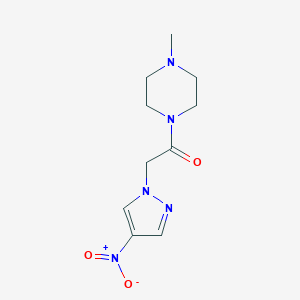
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of piperazine and contains a nitro group and a pyrazole ring in its structure. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine involves the inhibition of PKC by binding to its regulatory domain. This leads to the downregulation of various signaling pathways that are involved in cell proliferation and survival. The inhibition of PKC by 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine in laboratory experiments has several advantages. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. It is also relatively easy to synthesize and is commercially available. However, there are also some limitations to its use. It has been found to have poor solubility in aqueous solutions, which can limit its bioavailability. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine in scientific research. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine. Another direction is the investigation of its potential as an anticancer agent in preclinical and clinical studies. Additionally, its neuroprotective effects could be further explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, its anti-inflammatory effects could be investigated in the context of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine is a valuable tool for scientific research due to its unique properties. It has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for various diseases. Its use in laboratory experiments has several advantages, but also some limitations. There are several future directions for its use in scientific research, including the development of more potent and selective PKC inhibitors and the investigation of its potential as an anticancer and neuroprotective agent.
Méthodes De Synthèse
The synthesis of 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine involves the reaction of 4-nitro-1H-pyrazole-1-acetic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has been extensively used in scientific research as a tool for studying various biological processes. It has been found to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in signal transduction pathways. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
Nom du produit |
1-({4-nitro-1H-pyrazol-1-yl}acetyl)-4-methylpiperazine |
|---|---|
Formule moléculaire |
C10H15N5O3 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)-2-(4-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C10H15N5O3/c1-12-2-4-13(5-3-12)10(16)8-14-7-9(6-11-14)15(17)18/h6-7H,2-5,8H2,1H3 |
Clé InChI |
LRXUTGAYOKMMOI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
SMILES canonique |
CN1CCN(CC1)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)




